6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the compound . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cetirizine ethyl ester dihydrochloride
Uniqueness
6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22ClN5 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C17H22ClN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3 |
InChI Key |
ZLFXJJAMNXWAKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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